3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride
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Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17BClNO2 It is a derivative of aniline, featuring a boron-containing dioxaborinane ring
Mechanism of Action
Target of Action
It is known to be used as a boronating agent in organic synthesis .
Mode of Action
The compound acts as a boronating agent, participating in reactions that introduce a boron atom into organic molecules . This can facilitate various transformations, including coupling reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis . By introducing a boron atom into organic molecules, it can enable various chemical transformations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . The specific reaction conditions (e.g., temperature, solvent, catalyst) can also significantly affect its reactivity and the outcome of the chemical transformations it is used to facilitate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the intermediate products .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger batch sizes. The reaction conditions are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but lacks the aniline moiety.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a dioxaborinane ring but with different substituents.
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is unique due to the presence of both the dioxaborinane ring and the aniline moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGZJXWLKFOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657143 |
Source
|
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-43-0 |
Source
|
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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